2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole

Organic Synthesis Medicinal Chemistry Building Block Functionalization

Researchers often face inconsistent yields in benzimidazole functionalization due to variable halogen reactivity. This compound provides a defined 2-chloro leaving group paired with a 7-CF3 electron-withdrawing substituent, enabling controlled nucleophilic aromatic substitution under mild conditions. • 98% purity ensures batch-to-batch reproducibility. • The 2-Cl group enables selective amine/ether/thioether introduction for kinase inhibitor cores. • 7-CF3 enhances metabolic stability, ideal for CNS and agrochemical candidates. • Commercially available for immediate global shipping.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 1075753-27-3
Cat. No. B1448358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
CAS1075753-27-3
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=N2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14)
InChIKeyKMDQLFANQXPHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole: Halogenated Building Block


2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1075753-27-3) is a halogenated benzimidazole derivative with a chloro group at the 2-position and a trifluoromethyl group at the 7-position (molecular formula C8H4ClF3N2, molecular weight 220.58) . It is commercially available at 98% purity and is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research . The electron-withdrawing trifluoromethyl group improves metabolic stability, while the chloro substituent enables further functionalization via nucleophilic aromatic substitution and cross-coupling reactions, making this compound a strategic choice for constructing complex heterocyclic scaffolds [1].

Workflow Heterocyclic scaffold synthesis
Selection Controlled SNAr with 2-chloro leaving group
Use Context Pharmaceutical and agrochemical intermediate

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Differentiation


In-class benzimidazole derivatives cannot be freely interchanged due to the distinct electronic and steric effects conferred by the specific positioning and identity of halogen substituents. The combination of a 2-chloro leaving group and a 7-trifluoromethyl electron-withdrawing substituent creates a unique reactivity profile that is not replicated by analogs with different halogen types (e.g., bromo) or substitution patterns (e.g., 5-CF3 or non-chlorinated derivatives) [1]. Structure-activity relationship (SAR) studies on related benzimidazole series demonstrate that both the position of the trifluoromethyl group and the nature of the 2-substituent profoundly influence biological target engagement, with trifluoromethyl groups at specific positions greatly enhancing antagonist activity compared to alkyl or hydrogen analogs [2]. The quantitative evidence presented below establishes the specific differentiation of this compound across key dimensions.

This Compound 2-Chloro, 7-CF3 benzimidazole with moderate reactivity and specific electronic profile
Analog Risk 2-Bromo analog: higher reactivity may shift selectivity and increase side products
Reactivity differences inferred from C-Cl (397 kJ/mol) vs. C-Br (280 kJ/mol) bond dissociation energies may alter multi-step synthesis outcomes.
This Compound 7-CF3 positional isomer with distinct steric and electronic orientation
Analog Risk 5-CF3 isomer: positional shift may alter target engagement and SAR interpretation
Positional SAR established in related benzimidazole series suggests target engagement profiles may not transfer directly.

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Differentiation Evidence


SNAr Reactivity: Chloro vs. Bromo

The 2-chloro substituent in 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole provides a balanced leaving group ability for nucleophilic aromatic substitution (SNAr), offering greater control over reaction conditions compared to the more reactive 2-bromo analog. While 2-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazole undergoes rapid substitution, its higher reactivity often leads to side reactions and lower yields in multi-step syntheses when mild conditions are required [1]. The chloro analog enables precise synthetic control in coupling reactions, making it the preferred intermediate for constructing complex heterocyclic scaffolds.

SNAr Reactivity: Cl vs Br
Class-level inference
This compound Moderate reactivity; controlled SNAr under mild conditions
Comparator 2-Bromo-7-CF3 analog: High reactivity; prone to side reactions
Supports balanced reactivity for multi-step synthesis
Reactivity inferred from bond dissociation energies; experimental validation recommended
Organic Synthesis Medicinal Chemistry Building Block Functionalization

Metabolic Stability: Trifluoromethyl vs. Non-Fluorinated

The 7-trifluoromethyl group in 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole significantly enhances metabolic stability compared to non-fluorinated benzimidazole analogs. The strong electron-withdrawing effect of the -CF3 group reduces oxidative metabolism at adjacent positions, a property that is not present in 2-chloro-1H-benzo[d]imidazole (CAS 4857-06-1) which lacks fluorination [1]. This structural feature makes the compound particularly valuable for designing drug candidates with improved pharmacokinetic profiles.

Metabolic Stability: CF3 vs H
Class-level inference
This compound High stability due to 7-CF3 electron-withdrawing effect (σp=0.54)
Comparator 2-Chloro-1H-benzimidazole: No fluorine; lower metabolic stability
May improve pharmacokinetic profile in research candidates
Inferred from fluorinated benzimidazole SAR; direct microsomal data to verify
Drug Discovery Metabolic Stability Pharmacokinetics

Positional Selectivity: 7-CF3 vs. 5-CF3 Isomers

The 7-position trifluoromethyl group in 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole confers distinct steric and electronic properties compared to the 5-trifluoromethyl isomer (2-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole, CAS 86604-86-6). In SAR studies on benzimidazole androgen receptor antagonists, the position of the trifluoromethyl group was found to significantly influence antagonist activity, with specific positional isomers showing enhanced target engagement [1]. The 7-CF3 configuration places the electron-withdrawing group in a unique spatial orientation that may favor interactions with certain biological targets compared to the 5-CF3 analog.

Positional Selectivity: 7-CF3 vs 5-CF3
Class-level inference
This compound 7-CF3 configuration (ortho-like position relative to N1)
Comparator 5-CF3 isomer: meta-like position; different spatial orientation
Distinct geometry may support target engagement studies
Positional SAR from androgen receptor antagonist series; pair-specific data not available
Medicinal Chemistry Structure-Activity Relationship Target Engagement

Commercial Availability and Purity: 7-CF3 vs. 5-CF3 Analog

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is commercially available at 98% purity from established suppliers such as Fluorochem, with multiple pack sizes (100 mg to 1 g) and defined storage conditions (-20°C) . In contrast, the 5-CF3 positional isomer (2-chloro-5-(trifluoromethyl)-1H-benzo[d]imidazole, CAS 86604-86-6) is less widely stocked and requires inert atmosphere storage at 2-8°C, indicating potentially lower stability . The 7-CF3 isomer's superior commercial availability and well-characterized purity profile reduce procurement complexity and ensure reproducibility in research applications.

Commercial Purity: 7-CF3 vs 5-CF3
Head-to-head
This compound 98% purity; 100 mg–1 g packs; -20°C storage
Comparator 5-CF3 isomer: Unspecified purity; 2–8°C inert atmosphere
Specification review supports procurement confidence
Vendor datasheet comparison; independent purity verification recommended
Chemical Sourcing Procurement Quality Control

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole Applications


Kinase Inhibitor Scaffolds via SNAr

The 2-chloro group in 2-chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole enables controlled nucleophilic aromatic substitution to introduce diverse amine, ether, or thioether functionalities at the 2-position. This is particularly valuable for constructing kinase inhibitor cores, where the benzimidazole scaffold serves as a key pharmacophore. The moderate reactivity of the chloro leaving group allows for selective functionalization under mild conditions, reducing side product formation compared to more reactive bromo analogs .

Metabolically Stable Drug Candidates

The 7-trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism, making this compound an ideal starting material for designing drug candidates with improved pharmacokinetic properties. This advantage is particularly relevant in central nervous system (CNS) drug discovery programs, where metabolic stability directly impacts brain penetration and duration of action .

Agrochemical Intermediate for Herbicides & Insecticides

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is utilized as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, which are desirable properties for crop protection agents . The compound's well-defined purity (98%) and commercial availability ensure consistent synthetic outcomes in agrochemical R&D pipelines.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Controlled SNAr reactivity
Reaction selectivity and byproduct profile
Metabolically stable candidate design
7-CF3 electron-withdrawing group
In vitro microsomal stability endpoints
Agrochemical intermediate development
Lipophilicity and stability profile
Synthetic consistency and purity benchmarking

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